molecular formula C34H68O4Si2 B12578918 (2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol CAS No. 261968-23-4

(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol

Cat. No.: B12578918
CAS No.: 261968-23-4
M. Wt: 597.1 g/mol
InChI Key: FJDRZFBDJMTAST-VTDANCISSA-N
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Description

The compound (2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol is a complex organic molecule characterized by multiple stereocenters and functional groups. This compound is notable for its unique structure, which includes tert-butyl(dimethyl)silyl groups and multiple methyl groups, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

261968-23-4

Molecular Formula

C34H68O4Si2

Molecular Weight

597.1 g/mol

IUPAC Name

(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-bis[[tert-butyl(dimethyl)silyl]oxy]-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol

InChI

InChI=1S/C34H68O4Si2/c1-18-19-20-25(3)30(36)29(7)32(38-40(16,17)34(11,12)13)27(5)22-24(2)21-26(4)31(28(6)23-35)37-39(14,15)33(8,9)10/h18-21,25-32,35-36H,1,22-23H2,2-17H3/t25-,26-,27-,28-,29+,30-,31+,32+/m0/s1

InChI Key

FJDRZFBDJMTAST-VTDANCISSA-N

Isomeric SMILES

C[C@@H](CC(=C[C@H](C)[C@H]([C@@H](C)CO)O[Si](C)(C)C(C)(C)C)C)[C@H]([C@H](C)[C@H]([C@@H](C)C=CC=C)O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(CC(=CC(C)C(C(C)CO)O[Si](C)(C)C(C)(C)C)C)C(C(C)C(C(C)C=CC=C)O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol typically involves multiple steps, including the protection of hydroxyl groups with tert-butyl(dimethyl)silyl groups and the introduction of methyl groups at specific positions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The tert-butyl(dimethyl)silyl groups can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and acids or bases for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol: has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol involves its interaction with specific molecular targets and pathways. The compound’s functional groups and stereochemistry play a crucial role in its binding affinity and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other silyl-protected diols and trienes with varying degrees of methylation and stereochemistry. Examples include:

    (2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol: analogs with different protecting groups.

    Silyl-protected diols: with different chain lengths and degrees of unsaturation.

Uniqueness

The uniqueness of (2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

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